Dimethylaminoazobenzene-4-thiosulfonate

sulfurtransferase assay chromogenic substrate spectrophotometric detection

Dimethylaminoazobenzene-4-thiosulfonate (DAB thiosulfonate; CAS 98211-68-8; molecular formula C₁₄H₁₅N₃O₂S₂; molecular weight 321.41 g/mol) is a synthetic azo dye–thiosulfonate conjugate classified as an organic thiosulfonate (RS(O)₂S⁻). It was specifically designed and validated as a chromogenic sulfur-donor substrate for the sulfurtransferase enzymes rhodanese (thiosulfate:cyanide sulfurtransferase, EC 2.8.1.1) and thiosulfate reductase (EC unassigned).

Molecular Formula C14H15N3O2S2
Molecular Weight 321.4 g/mol
CAS No. 98211-68-8
Cat. No. B1236921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylaminoazobenzene-4-thiosulfonate
CAS98211-68-8
SynonymsDAB thiosulfonate
dimethylaminoazobenzene-4-thiosulfonate
Molecular FormulaC14H15N3O2S2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=S)O
InChIInChI=1S/C14H15N3O2S2/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20/h3-10H,1-2H3,(H,18,19,20)
InChIKeyRHXDPOAQUPVGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylaminoazobenzene-4-thiosulfonate (CAS 98211-68-8): A Dual-Mode Chromogenic Sulfurtransferase Substrate for Enzyme Assays and Procurement Specifications


Dimethylaminoazobenzene-4-thiosulfonate (DAB thiosulfonate; CAS 98211-68-8; molecular formula C₁₄H₁₅N₃O₂S₂; molecular weight 321.41 g/mol) is a synthetic azo dye–thiosulfonate conjugate classified as an organic thiosulfonate (RS(O)₂S⁻). It was specifically designed and validated as a chromogenic sulfur-donor substrate for the sulfurtransferase enzymes rhodanese (thiosulfate:cyanide sulfurtransferase, EC 2.8.1.1) and thiosulfate reductase (EC unassigned) [1]. The compound functions through enzymatic cleavage of its sulfur–sulfur bond, producing DAB sulfinate, which differs substantially in light absorption at 500 nm from the parent thiosulfonate, enabling continuous spectrophotometric enzyme assays [1]. It is also capable of serving as a sulfur-acceptor substrate in a second, reverse-direction chromogenic assay configuration [1]. The compound is catalogued in the NLM MeSH Supplementary Concept database under Unique ID C047400, with the entry term 'DAB thiosulfonate' [2].

Why Generic Substitution of Dimethylaminoazobenzene-4-thiosulfonate (CAS 98211-68-8) Compromises Sulfurtransferase Assay Validity: Quantified Spectral and Functional Differentiation


In-class compounds in the organic thiosulfonate family cannot be simply interchanged for sulfurtransferase assays because the chromogenic readout of DAB thiosulfonate depends on the substantial light absorption difference at 500 nm between the parent thiosulfonate and its enzymatic product DAB sulfinate — a spectral shift not replicated by other thiosulfonates [1]. The structurally distinct dansyl-based alternative 5-dimethylamino-1-naphthalene thiosulfonate (DANTS) requires fluorescence detection (emission 500–510 nm, excitation 325 nm) rather than visible-wavelength spectrophotometry [2], demanding different instrumentation and precluding direct substitution. Furthermore, DAB thiosulfonate is uniquely capable of participating in both forward (sulfur-donor) and reverse (sulfur-acceptor) chromogenic assay configurations with the same visible-wavelength detection channel, a dual-mode functional property not shared by simpler aliphatic thiosulfonates such as methanethiosulfonate [1]. Generic substitution without verifying these orthogonal properties — spectral shift magnitude, detection modality, and bidirectional reactivity — risks assay failure or erroneous kinetic measurements.

Dimethylaminoazobenzene-4-thiosulfonate (CAS 98211-68-8): Quantitative Comparative Evidence for Scientific Procurement Decisions


Chromogenic vs. Fluorogenic Detection: DAB Thiosulfonate Absorption Shift at 500 nm Compared with DANTS Fluorescence Emission

DAB thiosulfonate enables visible-wavelength spectrophotometric detection of sulfurtransferase activity due to a substantial difference in light absorption at 500 nm between the substrate (DAB thiosulfonate) and its enzymatic product (DAB sulfinate) [1]. In contrast, the closest structural analog validated for the same enzyme class, 5-dimethylamino-1-naphthalene thiosulfonate (DANTS), operates via fluorescence detection with an emission maximum of 500–510 nm (excitation at 325 nm), requiring UV excitation and fluorescence-capable instrumentation [2]. This means DAB thiosulfonate can be used with standard benchtop visible-wavelength spectrophotometers, while DANTS requires a fluorimeter or fluorescence-capable plate reader.

sulfurtransferase assay chromogenic substrate spectrophotometric detection rhodanese

Dual-Mode Bidirectional Substrate Functionality: DAB Thiosulfonate as Both Sulfur-Donor and Sulfur-Acceptor Substrate Versus Methanethiosulfonate

DAB thiosulfonate is uniquely capable of serving in two distinct chromogenic assay configurations with the same enzyme system: first, as a sulfur-donor substrate where its cleavage yields DAB sulfinate (monitored by absorption change at 500 nm); second, DAB sulfinate can serve as a sulfur-acceptor substrate for rhodanese with either inorganic thiosulfate or a colorless thiosulfonate anion as donor, providing a second, reverse-direction chromogenic assay procedure [1]. By contrast, simpler aliphatic thiosulfonates such as methanethiosulfonate (Km for rhodanese ~20 mM at near-Km concentrations of thioredoxin as co-substrate [2]) function only as sulfur-donor substrates without generating a spectrally distinct chromogenic product usable in reverse-direction assays.

bidirectional substrate sulfurtransferase chromogenic assay rhodanese

Enzyme Compatibility Breadth: DAB Thiosulfonate Serves Two Distinct Sulfurtransferases Versus DANTS Broader-but-Indirect Applicability

DAB thiosulfonate is experimentally validated as a sulfur-donor substrate for two well-characterized sulfurtransferase enzymes: rhodanese (EC 2.8.1.1, with cyanide as acceptor) and thiosulfate reductase (EC unassigned, with glutathione as acceptor) [1]. The dansyl analog DANTS has been demonstrated to serve as a sulfane sulfur-donor substrate for several sulfurtransferases including rhodanese, thiosulfate reductase, and a prokaryotic sulfane sulfurtransferase, and additionally enables in situ visualization of active enzymes in non-denaturing polyacrylamide gels [2]. However, DANTS's broader enzyme compatibility is coupled to a requirement for fluorescence detection, whereas DAB thiosulfonate's narrower but well-defined enzyme specificity is paired with simpler visible-wavelength detection.

thiosulfate reductase rhodanese enzyme specificity sulfurtransferase

Continuous vs. Endpoint Assay Capability: DAB Thiosulfonate Enables Real-Time Kinetic Monitoring

The substantial light absorption difference at 500 nm between DAB thiosulfonate and DAB sulfinate permits continuous spectrophotometric monitoring of sulfurtransferase reaction progress in real time, enabling direct determination of initial velocities for Michaelis-Menten kinetic analysis [1]. This represents an advance over traditional sulfurtransferase assays that rely on discontinuous (stopped) methods with inorganic thiosulfate as substrate, which typically require separate colorimetric determination of thiocyanate product at fixed time points [2]. The BRENDA enzyme database documents the reaction: 4-(dimethylamino)-4'-azobenzene thiosulfonate + cyanide = 4-(dimethylamino)-4'-azobenzene sulfinate + SCN⁻, confirmable by the spectral shift [3].

continuous assay real-time kinetics sulfurtransferase spectrophotometric

Organic Thiosulfonate vs. Inorganic Thiosulfate Reactivity: Faster Turnover of DAB Thiosulfonate with Rhodanese

Organic thiosulfonates as a class have been demonstrated to react substantially faster with rhodanese than the canonical inorganic substrate thiosulfate. Kinetic studies comparing methanethiosulfonate with thiosulfate as rhodanese substrates demonstrated that the sulfur–sulfur bond cleavage step limits the overall maximum velocity of the thiosulfate–cyanide sulfur transfer reaction, whereas organic thiosulfonates bypass this rate-limiting step [1]. A subsequent study with alanine thiosulfonate confirmed that physiological organic thiosulfonates can serve as efficient donor substrates [2]. Although direct Km and kcat values for DAB thiosulfonate are not reported in the primary literature, its classification as an organic aryl thiosulfonate places it within this kinetically favored substrate class relative to inorganic thiosulfate.

organic thiosulfonate enzyme kinetics rhodanese sulfur-donor substrate

Dimethylaminoazobenzene-4-thiosulfonate (CAS 98211-68-8): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Continuous Spectrophotometric Rhodanese Activity Assay Using Visible-Wavelength Benchtop Instrumentation

DAB thiosulfonate enables continuous, real-time monitoring of rhodanese (EC 2.8.1.1) activity using a standard visible-wavelength spectrophotometer set to 500 nm, without requiring UV excitation or fluorescence detection [1]. The enzymatic cleavage of DAB thiosulfonate in the presence of cyanide acceptor produces DAB sulfinate, which differs substantially in absorption at 500 nm from the parent compound, allowing direct initial velocity determination [1]. This application is validated in the BRENDA enzyme database, which documents the reaction: 4-(dimethylamino)-4'-azobenzene thiosulfonate + cyanide = 4-(dimethylamino)-4'-azobenzene sulfinate + SCN⁻ [3]. This scenario is optimal for laboratories characterizing rhodanese kinetics, screening rhodanese inhibitors, or studying cyanide detoxification pathways.

Bidirectional Sulfurtransferase Assay with Internal Validation Using a Single Chromogenic Substrate

DAB thiosulfonate uniquely supports two orthogonal assay configurations for rhodanese using the same detection wavelength (500 nm): the forward sulfur-donor mode (DAB thiosulfonate + CN⁻ → DAB sulfinate + SCN⁻) and the reverse sulfur-acceptor mode (DAB sulfinate + thiosulfate → DAB thiosulfonate + SO₃²⁻) [1]. This bidirectional capability provides an internal cross-validation mechanism — the forward and reverse reactions should yield complementary kinetic parameters for the same enzyme preparation — without requiring procurement of a second, separate substrate. This scenario is particularly valuable for quality-controlled enzyme production environments and for academic laboratories publishing kinetic data requiring validation by orthogonal methods.

Thiosulfate Reductase Characterization Using Glutathione-Dependent Chromogenic Detection

DAB thiosulfonate is validated as a sulfur-donor substrate for thiosulfate reductase (EC unassigned) with glutathione (GSH) as the physiological acceptor substrate [1]. This enables chromogenic assay of thiosulfate reductase activity — an enzyme involved in sulfur metabolism in microorganisms, plants, and mammalian systems — using the same 500 nm absorption shift that distinguishes the DAB thiosulfonate substrate from the DAB sulfinate product. This application scenario supports research into microbial sulfur cycling, plant sulfate assimilation pathways, and comparative biochemistry of sulfurtransferase enzymes across species.

Procurement Specification for Sulfurtransferase Substrate in Resource-Limited or Teaching Laboratory Settings

Because DAB thiosulfonate operates via visible-wavelength absorption rather than fluorescence, it can be used with basic educational-grade spectrophotometers commonly found in teaching laboratories and resource-limited research environments, unlike the fluorogenic analog DANTS which requires UV excitation and fluorescence detection instrumentation [1][2]. Procurement specifications for teaching or field-deployable sulfurtransferase assay kits should therefore prioritize DAB thiosulfonate when instrumentation is limited to visible-wavelength spectrophotometers. This cost-of-ownership consideration — eliminating the capital expense of a fluorimeter — is directly supported by the documented difference in detection modality between DAB thiosulfonate (chromogenic, 500 nm) and DANTS (fluorogenic, excitation 325 nm/emission 500–510 nm).

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